Cas no 120476-24-6 (1H,11H-Oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione,3,4,7a,8a,9a,9b-hexahydro-5-methoxy-, [7aS-(7aa,8ab,9ab,9ba)]- (9CI))
![1H,11H-Oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione,3,4,7a,8a,9a,9b-hexahydro-5-methoxy-, [7aS-(7aa,8ab,9ab,9ba)]- (9CI) structure](https://ko.kuujia.com/scimg/cas/120476-24-6x500.png)
120476-24-6 structure
상품 이름:1H,11H-Oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione,3,4,7a,8a,9a,9b-hexahydro-5-methoxy-, [7aS-(7aa,8ab,9ab,9ba)]- (9CI)
1H,11H-Oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione,3,4,7a,8a,9a,9b-hexahydro-5-methoxy-, [7aS-(7aa,8ab,9ab,9ba)]- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- 1H,11H-Oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione,3,4,7a,8a,9a,9b-hexahydro-5-methoxy-, [7aS-(7aa,8ab,9ab,9ba)]- (9CI)
- 1H,11H-Oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione,3,4,7a,8a,9a,9b-hexahydro-5-methoxy-, [7
- 1H,11H-Oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione,3,4,7a,8a...
- aflatoxin G1 9,10-epoxide
- (7aS,8aS,9bR)-5-methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,11-dione
- AFLATOXING19,10-OXIDE
- 120476-24-6
- 1H,11H-Oxireno(4',5')furo(3',2':4,5)furo(2,3-h)pyrano(3,4-c)(1)benzopyran-1,11-dione, 3,4,7a,8a,9a,9b-hexahydro-5-methoxy-
- 12-Methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione
-
- 인치: InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3/t11-,13?,16+,17+/m1/s1
- InChIKey: LINLJHREPZSLCI-NINDDNLESA-N
- 미소: COC1=CC2=C([C@H]3[C@@H](O2)O[C@@H]2OC32)C2OC(C3C(=O)OCCC=3C1=2)=O
계산된 속성
- 정밀분자량: 344.05316
- 동위원소 질량: 344.053
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 8
- 중원자 수량: 25
- 회전 가능한 화학 키 수량: 1
- 복잡도: 701
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 3
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1
- 토폴로지 분자 극성 표면적: 92.8Ų
실험적 성질
- 밀도: 1.71
- 비등점: 636.2°C at 760 mmHg
- 플래시 포인트: 284.5°C
- 굴절률: 1.698
- PSA: 92.82
1H,11H-Oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione,3,4,7a,8a,9a,9b-hexahydro-5-methoxy-, [7aS-(7aa,8ab,9ab,9ba)]- (9CI) 관련 문헌
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
120476-24-6 (1H,11H-Oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione,3,4,7a,8a,9a,9b-hexahydro-5-methoxy-, [7aS-(7aa,8ab,9ab,9ba)]- (9CI)) 관련 제품
- 7241-98-7(Aflatoxin G2)
- 1692698-76-2(N-(2-chloro-4-fluorophenyl)methylhydroxylamine)
- 2034416-26-5(3-(3-chlorophenyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide)
- 2095618-66-7(2-2-bromo-5-(trifluoromethyl)phenylethan-1-ol)
- 1805025-70-0(5-Bromo-3-methyl-2-nitrothiophenol)
- 1807136-84-0(Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate)
- 249624-75-7(7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline)
- 312605-13-3(ethyl 2-(3,4-difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate)
- 1807301-97-8(Ethyl 2-cyano-3-iodo-4-(trifluoromethyl)benzoate)
- 1859379-85-3(Propargyl-PEG2-acid)
추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약
